
2-(氯甲基)-4-(三氟甲基)噻吩
描述
2-(Chloromethyl)-4-(trifluoromethyl)thiophene is a chemical compound used in the synthesis of various other compounds . It is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene involves several steps. Trifluoromethyl ketones (TFMKs) are synthesized using various methods, as discussed in-depth in the literature . Protodeboronation of alkyl boronic esters using a radical approach has also been reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene involves a thiophene ring with a chloromethyl group and a trifluoromethyl group attached. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The chemical reactions involving 2-(Chloromethyl)-4-(trifluoromethyl)thiophene are diverse. Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . The trifluoromethylation of carbon-centered radical intermediates has been a focus of recent advances .科学研究应用
Drug Development
The trifluoromethyl group is pivotal in the pharmaceutical industry due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds. “2-(Chloromethyl)-4-(trifluoromethyl)thiophene” can serve as a precursor for the synthesis of various biologically active molecules that contain the trifluoromethyl group, which is known to improve drug properties such as potency, selectivity, and bioavailability .
Agrochemical Synthesis
In agrochemistry, the introduction of a trifluoromethyl group into molecules is crucial for developing new pesticides and herbicides with improved efficacy and reduced environmental impact. The chloromethyl group in “2-(Chloromethyl)-4-(trifluoromethyl)thiophene” offers a reactive site for further functionalization, leading to a wide range of agrochemical applications .
Material Science
Trifluoromethylated thiophenes are valuable in material science, particularly in the creation of organic semiconductors used in solar cells and electronic devices. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of thiophene-based polymers, enhancing their conductivity and stability .
Catalysis
The compound can be utilized in catalytic systems for trifluoromethylation reactions. These reactions are significant in introducing the trifluoromethyl group into target molecules, a transformation highly sought after in the synthesis of complex organic compounds .
Fluorine Chemistry Research
“2-(Chloromethyl)-4-(trifluoromethyl)thiophene” is an important substrate in the study of C–F bond activation, a challenging and cutting-edge area in organic synthesis. Researchers aim to selectively activate and functionalize the C–F bond to create diverse fluorinated compounds, which are prevalent in several industries .
Antitumor Agents
The design and synthesis of antitumor agents often involve the incorporation of trifluoromethyl groups to increase the efficacy and specificity of the compounds. The chloromethyl moiety of “2-(Chloromethyl)-4-(trifluoromethyl)thiophene” allows for the attachment of various pharmacophores, which can lead to the development of novel anticancer drugs .
作用机制
未来方向
The future directions in the research and application of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene could involve further exploration of trifluoromethylation reactions . The trifluoromethyl group’s importance in pharmaceuticals, agrochemicals, and materials suggests potential for future developments .
属性
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQIXZANVWTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(trifluoromethyl)thiophene | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)

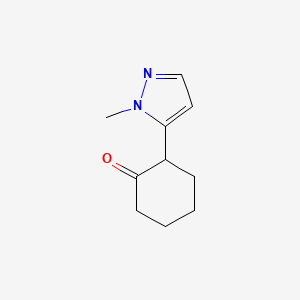

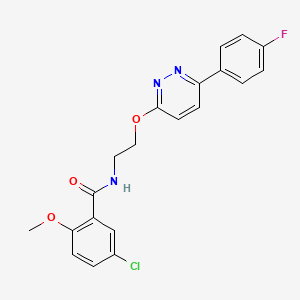

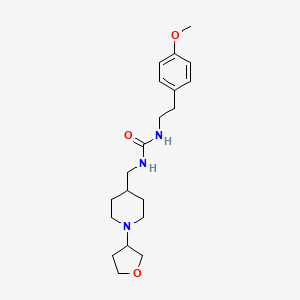
![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)
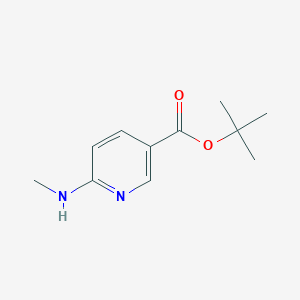
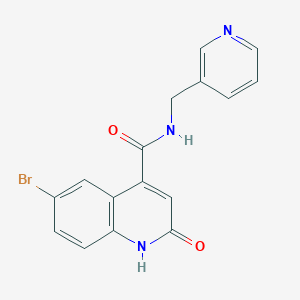
![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)